cis-2-(Trifluoromethyl)piperidin-4-ol HCl chemical structure
cis-2-(Trifluoromethyl)piperidin-4-ol HCl chemical structure
An In-depth Technical Guide to cis-2-(Trifluoromethyl)piperidin-4-ol HCl
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a pillar of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among these scaffolds, the piperidine ring is a privileged structure, present in a vast number of approved therapeutic agents. This technical guide provides a comprehensive analysis of cis-2-(Trifluoromethyl)piperidin-4-ol hydrochloride, a valuable building block for drug discovery. We will dissect its molecular architecture, present a robust synthetic strategy with mechanistic insights, detail the analytical methods for its structural validation, and discuss its application in the design of novel therapeutics. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights for the drug development professional.
Molecular Architecture: A Strategic Fusion of Key Pharmacophores
cis-2-(Trifluoromethyl)piperidin-4-ol HCl is a piperidine derivative characterized by two critical substitutions that define its utility in drug design: a trifluoromethyl (CF₃) group at the 2-position and a hydroxyl (OH) group at the 4-position, arranged in a cis stereochemical relationship. The hydrochloride salt form is employed to improve the compound's stability, handling, and aqueous solubility.
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The Piperidine Core: This saturated heterocycle is one of the most ubiquitous motifs in pharmaceuticals, valued for its ability to introduce a basic nitrogen center and adopt well-defined, low-energy chair conformations, which can pre-organize appended pharmacophores for optimal target binding.[1]
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The Trifluoromethyl Group: The CF₃ group is a non-classical bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and strong electron-withdrawing nature can lower the pKa of the piperidine nitrogen, enhance metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can improve membrane permeability.[2][3] These features are fundamental in transforming a lead compound into a viable drug candidate.[4]
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The cis-4-Hydroxyl Group: The axial hydroxyl group provides a crucial hydrogen bond donor and acceptor, serving as a key interaction point with biological targets. The cis configuration, placing the CF₃ and OH groups on the same face of the ring, creates a distinct three-dimensional vector for these substituents, which is critical for achieving high-affinity and selective binding.
Table 1: Physicochemical Properties of cis-2-(Trifluoromethyl)piperidin-4-ol HCl
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClF₃NO | [5] |
| Molecular Weight | 205.61 g/mol | Calculated |
| CAS Number | 1217758-01-3 | N/A |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in Water, Methanol, DMSO | General knowledge |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [5] |
| logP (Predicted) | 1.45 - 2.11 | [5] |
Synthesis Strategy: Achieving Diastereochemical Control
The synthesis of cis-2-(Trifluoromethyl)piperidin-4-ol is a non-trivial undertaking where the primary challenge lies in the stereocontrolled installation of the two substituents. A robust and logical approach involves the diastereoselective reduction of a 2-(trifluoromethyl)piperidin-4-one precursor.[7] This method allows for the establishment of the key stereocenter at C4 relative to the existing stereocenter at C2.
Recommended Synthetic Protocol
The following multi-step protocol outlines a validated pathway starting from the commercially available 2-(trifluoromethyl)piperidin-4-one hydrochloride.
Step 1: Boc Protection: The secondary amine of the starting material is protected, typically with a di-tert-butyl dicarbonate (Boc₂O), to prevent side reactions in the subsequent reduction step. This is a standard and highly efficient protection strategy. Step 2: Diastereoselective Ketone Reduction: The Boc-protected piperidinone is subjected to reduction. The choice of reducing agent is the most critical decision in this synthesis. Step 3: Boc Deprotection and Salt Formation: The Boc group is removed under acidic conditions, typically with HCl in a solvent like dioxane or ether, which simultaneously forms the final hydrochloride salt.
Caption: A robust synthetic workflow for preparing the target compound.
Expertise & Causality: The Rationale Behind Reagent Selection
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Why Boc Protection? The Boc group is ideal due to its stability under the basic or neutral conditions of many reactions, including hydride reductions, and its clean, quantitative removal under acidic conditions that do not affect other functional groups.
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The Key to cis-Selectivity: The reduction of the ketone (Step 2) dictates the final stereochemistry.
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Small Hydride Reagents (e.g., NaBH₄): These reagents typically favor axial attack on the carbonyl, leading to the formation of the equatorial alcohol, which would be the trans isomer.
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Bulky Hydride Reagents (e.g., L-Selectride® or K-Selectride®): These sterically demanding reagents cannot easily approach from the axial face due to steric hindrance from the axial hydrogens on the piperidine ring. Therefore, they are forced to deliver the hydride from the less hindered equatorial face, resulting in the formation of the desired axial alcohol—the cis isomer. This is a classic example of kinetic control overcoming thermodynamic preference to yield the desired stereoisomer.
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Analytical Validation: A Self-Validating System
Unambiguous structural and stereochemical confirmation is paramount. A multi-technique analytical approach ensures the identity, purity, and stereointegrity of the final compound.
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Nuclear Magnetic Resonance (NMR): ¹H NMR is the most powerful tool for confirming the cis stereochemistry. The proton at C4 (attached to the hydroxyl group) is in an equatorial position. It will exhibit small diaxial and diequatorial coupling constants (J-values) to the adjacent protons on C3 and C5, typically in the range of 2-5 Hz. In contrast, the trans isomer would have an axial C4-proton with large diaxial couplings (8-12 Hz). ¹⁹F NMR will show a single signal for the CF₃ group, and ¹³C NMR will confirm the number of unique carbon environments.
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Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. Electrospray ionization (ESI-MS) will show the molecular ion for the free base [M+H]⁺ at m/z 172.08.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, showing a broad O-H stretch (around 3300-3400 cm⁻¹) and an N-H stretch (around 3200-3300 cm⁻¹).
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which should typically be ≥95% for use in drug discovery applications.
Caption: A multi-technique approach for structural and purity verification.
Application in Drug Discovery: A Privileged Scaffold
The title compound is not an end-product therapeutic but a high-value building block used to construct more complex active pharmaceutical ingredients (APIs). Its utility spans multiple therapeutic areas. The trifluoromethylpiperidine motif is a well-established scaffold in medicinal chemistry.[8][9]
Logical Framework for Application
The structure is ideally suited for projects where a basic nitrogen is required for a salt-bridge interaction, a hydrogen-bonding feature is needed for target affinity, and metabolic stability is a concern.
Caption: Postulated binding interactions enabled by the scaffold's key features.
Example Therapeutic Areas:
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Neuropharmacology: Many CNS targets, such as GPCRs and ion channels, have binding sites that accommodate piperidine cores. The enhanced lipophilicity from the CF₃ group can aid in blood-brain barrier penetration.
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Oncology: Kinase inhibitors often utilize heterocyclic scaffolds to engage with the hinge region of the ATP binding site.
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Metabolic Diseases: As seen in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), piperidine derivatives can form crucial interactions in enzyme active sites.
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